molecular formula C5H8BrF B2517622 (1S,2R)-1-(Bromomethyl)-1-fluoro-2-methylcyclopropane CAS No. 2550997-02-7

(1S,2R)-1-(Bromomethyl)-1-fluoro-2-methylcyclopropane

Cat. No. B2517622
M. Wt: 167.021
InChI Key: FXTOEXOMBFTSPD-RFZPGFLSSA-N
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Description

The compound "(1S,2R)-1-(Bromomethyl)-1-fluoro-2-methylcyclopropane" is a fluorinated cyclopropane derivative with a bromomethyl group. This structure is of interest due to the unique reactivity of the cyclopropane ring, which is influenced by the presence of halogen substituents. The compound is related to the class of 1-fluoro-1-bromo-2-arylcyclopropanes, which have been studied for their reaction behavior under various conditions.

Synthesis Analysis

The synthesis of related compounds, such as 1-fluoro-1-bromo-2-arylcyclopropanes, has been explored in the presence of electrophilic and nucleophilic agents. These compounds typically retain the three-membered ring structure when reacted with methanol in the presence of bases, and undergo ring cleavage in the presence of AgNO3 . The synthesis of "(1S,2R)-1-(Bromomethyl)-1-fluoro-2-methylcyclopropane" would likely follow similar principles, with careful control of reaction conditions to favor the desired substitution pattern.

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives is characterized by the strain in the three-membered ring, which significantly affects their chemical reactivity. The presence of fluorine and bromine atoms would add to the complexity of the molecular interactions due to their electronegativity and size, respectively. The stereochemistry of the substituents, as indicated by the (1S,2R) configuration, would also play a crucial role in the compound's reactivity and interaction with other molecules.

Chemical Reactions Analysis

The reactivity of 1-fluoro-1-bromo-2-arylcyclopropanes has been shown to depend on the nature of substituents on the aromatic ring and the presence of electrophilic or nucleophilic agents . Electron-donating groups on the aromatic ring accelerate reactions with electrophiles and inhibit reactions with bases. The reactions can proceed through sequential elimination and addition mechanisms. By analogy, "(1S,2R)-1-(Bromomethyl)-1-fluoro-2-methylcyclopropane" would exhibit similar reactivity patterns, with the potential for both retention and cleavage of the cyclopropane ring under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated cyclopropanes are influenced by the inductive effects of the halogen atoms and the strain of the cyclopropane ring. These factors would affect the compound's boiling point, solubility, and stability. The presence of a bromomethyl group would likely make the compound more reactive towards nucleophilic substitution reactions due to the good leaving group ability of bromide. The specific properties of "(1S,2R)-1-(Bromomethyl)-1-fluoro-2-methylcyclopropane" would need to be determined experimentally, but can be inferred based on the behavior of structurally similar compounds .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and evaluation of bromophenol derivatives with a cyclopropyl moiety reveal the potential for ring opening in cyclopropane reactions, contributing to the understanding of the chemical behavior of related compounds (Boztaş et al., 2019). Similarly, the preparation of 2-fluoro-3-alkoxy-1,3-butadienes from related cyclopropane structures demonstrates the versatility of these compounds in organic synthesis (Patrick et al., 2002). Furthermore, the development of a convenient synthesis approach towards 1-aminomethyl-1-fluorocycloalkanes starting from methylenecycloalkanes showcases the synthetic utility of bromofluorinated cyclopropane derivatives (Moens et al., 2013).

Biological Activity

Research on bromophenol derivatives, including those with a cyclopropyl component, has identified them as effective inhibitors of carbonic anhydrase I and II isoforms, as well as acetylcholinesterase, which are targets for the treatment of conditions such as Alzheimer's and Parkinson's diseases (Boztaş et al., 2019).

Chemical Reactivity and Applications

The study of 2-bromo-2-fluoro-1-alkylidenecyclopropanes in polar solvents highlights their isomerization into substituted 3-bromo-2-fluoro-1,3-butadienes, revealing insights into the reactivity of substituted cyclopropanes and potential applications in the synthesis of complex organic molecules (Molchanov & Kostikov, 2001).

Safety And Hazards

As with any chemical compound, handling “(1S,2R)-1-(Bromomethyl)-1-fluoro-2-methylcyclopropane” would require appropriate safety measures. The specific hazards would depend on various factors, including the compound’s reactivity and toxicity .

Future Directions

The study and application of cyclopropane derivatives is a significant area of research in organic chemistry. Compounds like “(1S,2R)-1-(Bromomethyl)-1-fluoro-2-methylcyclopropane” could potentially be of interest in the development of new synthetic methods or the synthesis of biologically active compounds .

properties

IUPAC Name

(1S,2R)-1-(bromomethyl)-1-fluoro-2-methylcyclopropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrF/c1-4-2-5(4,7)3-6/h4H,2-3H2,1H3/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTOEXOMBFTSPD-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1(CBr)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@]1(CBr)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R)-1-(Bromomethyl)-1-fluoro-2-methylcyclopropane

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